Physicochemical Profiling and Applied Methodologies for 2-Fluoro-8-methyl-1H-purin-6-amine in Drug Discovery
Physicochemical Profiling and Applied Methodologies for 2-Fluoro-8-methyl-1H-purin-6-amine in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a highly validated approach for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Fluoro-8-methyl-1H-purin-6-amine (CAS: 677707-41-4), commonly referred to as 2-fluoro-8-methyladenine, represents a highly specialized purine derivative. By integrating a strongly electronegative fluorine atom at the C2 position and a sterically demanding methyl group at the C8 position, this scaffold offers a unique combination of metabolic stability, modulated basicity, and precise conformational control.
This technical whitepaper provides an in-depth analysis of the physicochemical causality behind this molecule's design, alongside self-validating experimental protocols for its synthesis and in vitro profiling.
Structural Causality & Physicochemical Properties
The design of 2-fluoro-8-methyl-1H-purin-6-amine is not arbitrary; every substituent serves a precise mechanistic purpose in drug design. Understanding these properties is critical for researchers developing kinase inhibitors, antiviral nucleoside analogs, or antimetabolites.
Mechanistic Impact of Substituents
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C2-Fluorination (Electronic Modulation): The fluorine atom exerts a powerful electron-withdrawing inductive effect ( −I ). This significantly lowers the pKa of the adjacent N1 and N3 nitrogen atoms compared to unsubstituted adenine. By reducing the basicity of the purine ring, the molecule remains largely un-ionized at physiological pH (7.4), which directly enhances its lipophilicity and passive membrane permeability. Furthermore, the high bond dissociation energy of the C–F bond by Adenosine Deaminase (ADA).
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C8-Methylation (Steric & Hydrophobic Effects): The C8-methyl group introduces localized steric bulk. When this nucleobase is incorporated into a nucleoside, the methyl group sterically clashes with the ribose ring, forcing the glycosidic bond into a restricted syn conformation. In the context of small-molecule kinase inhibitors, the C8-methyl group acts as a hydrophobic anchor, occupying specific lipophilic sub-pockets within the ATP-binding hinge region to drive target selectivity.
Quantitative Physicochemical Profile
The following table summarizes the core molecular descriptors and predicted physicochemical properties of the scaffold based on foundational data for.
| Descriptor / Property | Value | Mechanistic Significance |
| CAS Number | 677707-41-4 | Unique chemical identifier. |
| Molecular Formula | C6H6FN5 | Defines the atomic composition. |
| Molecular Weight | 167.14 g/mol | Low MW allows for extensive downstream functionalization (Lead-like). |
| Topological Polar Surface Area (TPSA) | ~80.5 Ų | Optimal for oral bioavailability and potential blood-brain barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 2 / 4 | Ensures robust target recognition (e.g., kinase hinge region hydrogen bonding). |
| Predicted C2-F Bond Energy | ~110 kcal/mol | Confers high resistance to metabolic cleavage and deamination. |
Logical Framework of Scaffold Modifications
The rational design of this scaffold can be visualized through the specific functional outputs generated by each structural modification.
Fig 1: Mechanistic logic of structural modifications on the 2-fluoro-8-methyladenine scaffold.
Synthetic Methodology: Regioselective Amination
Synthesizing 2-fluoro-8-methyl-1H-purin-6-amine typically involves the regioselective amination of 6-chloro-2-fluoro-8-methylpurine.
Causality & Logic: The C6 position of the purine ring is highly electron-deficient due to the combined electron-withdrawing effects of the surrounding nitrogen atoms and the C2-fluorine. This renders the C6-chlorine highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ). The reaction is kinetically controlled; amination occurs rapidly at C6 while leaving the C2-fluorine intact, .
Self-Validating System: The protocol utilizes LC-MS monitoring to prevent over-amination. If the reaction proceeds too long or at excessively high temperatures, the C2-fluorine may also be displaced, resulting in a distinct mass shift from [M+H]+=168.1 to [M+H]+=165.2 (loss of F, gain of NH2 ).
Step-by-Step Protocol
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Initiation: Suspend 1.0 equivalent (e.g., 5.0 mmol) of 6-chloro-2-fluoro-8-methylpurine in 15 mL of anhydrous 1,4-dioxane within a heavy-walled glass pressure vessel.
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Nucleophile Addition: Add 3.0 equivalents (15.0 mmol) of a 0.5 M solution of ammonia in methanol ( NH3/MeOH ). Note: The excess ammonia acts as both the nucleophile and the acid scavenger for the generated HCl byproduct.
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Reaction: Seal the vessel tightly and heat the mixture to 80°C in an oil bath for 4 to 6 hours.
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Validation Check: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The complete disappearance of the starting material mass ( [M+H]+≈187 ) and the appearance of the product mass ( [M+H]+=168.1 ) confirms successful conversion.
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Workup: Cool the vessel to room temperature before carefully venting the pressure. Concentrate the mixture under reduced pressure to remove the dioxane and unreacted ammonia.
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Purification: Resuspend the crude solid in ice-cold distilled water to dissolve the ammonium chloride salts. Filter the resulting precipitate under a vacuum and recrystallize from hot ethanol to yield pure 2-fluoro-8-methyl-1H-purin-6-amine.
Experimental Protocols for Physicochemical Profiling
To validate the theoretical benefits of the C2-F and C8-Me modifications, the following self-validating assays are standard practice.
Protocol A: Shake-Flask LC-MS for LogD (pH 7.4) Determination
This assay confirms the lipophilicity enhancement driven by the C2-fluorine's pKa modulation.
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Phase Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM potassium phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases.
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Sample Preparation: Dissolve 2-fluoro-8-methyl-1H-purin-6-amine in DMSO to create a 10 mM stock.
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Incubation: In a 2 mL glass vial, add 500 µL of the saturated buffer, 500 µL of the saturated octanol, and spike with 5 µL of the compound stock (final concentration ~100 µM).
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Equilibration: Vortex the vial for 5 minutes, then place it in a thermomixer at 300 rpm and 25°C for 1 hour.
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Separation & Analysis: Centrifuge the vial at 3000 x g for 15 minutes to achieve clean phase separation. Carefully extract aliquots from both the octanol and aqueous layers.
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Quantification: Dilute the aliquots appropriately and quantify the compound concentration in both phases using LC-MS/MS (MRM mode). Calculate the distribution coefficient: LogD=Log10([Octanol]/[Buffer]) .
Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)
This assay validates the metabolic resistance conferred by the strong C–F bond against hepatic cytochrome P450 (CYP) enzymes, a .
Self-Validating System: The inclusion of a negative control (no NADPH) ensures that any observed degradation is strictly CYP-mediated and not due to chemical instability. Verapamil is used as a high-clearance positive control to verify the enzymatic viability of the microsomes.
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Matrix Preparation: In a 96-well plate, combine 1 µL of a 100 µM compound working solution (in 50% acetonitrile/water) with 79 µL of human liver microsomes (HLM, 0.625 mg/mL protein) suspended in 100 mM potassium phosphate buffer (pH 7.4).
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Pre-incubation: Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.
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Reaction Initiation: Add 20 µL of a pre-warmed NADPH regenerating system (containing NADP+ , glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the test wells. For the negative control wells, add 20 µL of plain buffer instead.
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Kinetic Sampling: At time points t=0,5,15,30,and 60 minutes, transfer 20 µL of the reaction mixture into a quenching plate containing 100 µL of ice-cold acetonitrile spiked with 50 ng/mL Tolbutamide (Internal Standard).
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Protein Precipitation: Centrifuge the quenched plate at 4000 rpm for 15 minutes at 4°C.
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Data Analysis: Transfer 50 µL of the supernatant to an analytical plate. Analyze via LC-MS/MS to calculate the remaining percentage of the parent compound over time. Plot the natural log of the remaining percentage versus time to determine the half-life ( t1/2 ) and intrinsic clearance ( CLint ).
References
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Zhang, C. "Fluorine in Medicinal Chemistry: In Perspective to COVID-19." ACS Omega, 2022. URL:[Link]
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"Metabolic and Pharmaceutical Aspects of Fluorinated Compounds." Journal of Medicinal Chemistry, 2020. URL:[Link]
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"Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides." Beilstein Journal of Organic Chemistry, 2015. URL:[Link]
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"2-Fluoroadenine | C5H4FN5 | CID 12790." PubChem. URL:[Link]
